(R)-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester
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Overview
Description
®-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester is a complex organic compound that features multiple functional groups, including isoxazolidine, carboxylic acid ester, and a furodioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the furodioxolane ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the isoxazolidine ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroxy-ethyl group.
Reduction: Reduction reactions could target the isoxazolidine ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
The compound might be investigated for its biological activity, such as enzyme inhibition or receptor binding, due to its unique structure.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.
Industry
In material science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine derivatives: These compounds share the isoxazolidine ring and may have similar reactivity and applications.
Furodioxolane derivatives: Compounds with this ring structure may exhibit similar chemical behavior.
Carboxylic acid esters:
Properties
CAS No. |
87423-27-6 |
---|---|
Molecular Formula |
C19H33NO8 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl (3R)-2-[6-(1,2-dihydroxyethyl)-2,2,4,6-tetramethyl-3a,6a-dihydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H33NO8/c1-16(2,3)27-15(23)11-8-9-24-20(11)19(7)14-13(25-17(4,5)26-14)18(6,28-19)12(22)10-21/h11-14,21-22H,8-10H2,1-7H3/t11-,12?,13?,14?,18?,19?/m1/s1 |
InChI Key |
RQRWGOQBKDKCRM-UBZQJWHCSA-N |
Isomeric SMILES |
CC1(OC2C(O1)C(OC2(C)C(CO)O)(C)N3[C@H](CCO3)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2(C)C(CO)O)(C)N3C(CCO3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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